

# An In-depth Technical Guide to 7-Bromobenzofuran: Properties, Synthesis, and Applications

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## Compound of Interest

Compound Name: **7-Bromobenzofuran**

Cat. No.: **B040398**

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## Introduction

**7-Bromobenzofuran** is a halogenated heterocyclic organic compound that has garnered significant interest within the scientific community, particularly in the fields of organic synthesis, medicinal chemistry, and materials science. As a derivative of benzofuran, a structural motif prevalent in numerous natural products and pharmacologically active molecules, **7-Bromobenzofuran** serves as a versatile and crucial building block for the synthesis of more complex molecular architectures.<sup>[1][2][3]</sup> Its utility stems from the presence of the reactive bromine atom on the benzene ring, which allows for a variety of chemical transformations, most notably transition-metal-catalyzed cross-coupling reactions.

This guide provides a comprehensive overview of the core physical and chemical properties of **7-Bromobenzofuran**. It details established synthetic protocols, explores its chemical reactivity, and highlights its applications as a key intermediate in the development of novel pharmaceuticals and functional materials.<sup>[4]</sup> The information presented herein is intended to equip researchers, scientists, and drug development professionals with the technical knowledge necessary to effectively utilize this compound in their research endeavors.

## Core Physicochemical and Spectroscopic Properties

**7-Bromobenzofuran** is a solid at room temperature, often described as having a strong odor.

[4] A comprehensive summary of its key physical and chemical properties is provided below.

## Physical and Chemical Data Summary

Property	Value	Source(s)
Molecular Formula	C <sub>8</sub> H <sub>5</sub> BrO	[4][5][6]
Molecular Weight	197.03 g/mol	[4][5][6]
IUPAC Name	7-bromo-1-benzofuran	[6]
CAS Number	104155-12-6, 133720-60-2	[5][6]
Appearance	Solid	[4][5]
Density (Predicted)	1.608 ± 0.06 g/cm <sup>3</sup>	[4]
Boiling Point (Predicted)	233.8 ± 13.0 °C	[4]
Flash Point	95.2 °C	[4]
Storage Conditions	Room temperature, inert atmosphere, keep in dark place	[4]

## Spectroscopic Profile

The structural identity and purity of **7-Bromobenzofuran** are typically confirmed using standard spectroscopic techniques.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
  - <sup>1</sup>H NMR: The proton NMR spectrum is expected to show distinct signals for the five aromatic protons. The protons on the furan ring (at positions 2 and 3) will appear as doublets, while the three protons on the benzene ring will exhibit a more complex splitting pattern (multiplet) due to their respective couplings.
  - <sup>13</sup>C NMR: The carbon NMR spectrum will display eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbon atom attached to the bromine (C7) will be significantly influenced by the halogen's electronegativity and isotopic abundance.

- Infrared (IR) Spectroscopy: The IR spectrum will feature characteristic absorption bands for C-H stretching of the aromatic ring, C=C stretching within the aromatic and furan rings, and C-O-C stretching of the ether linkage. The C-Br stretching frequency will also be observable, typically in the lower frequency region of the spectrum.
- Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for the molecular ion peak ( $M^+$ ) and the  $(M+2)^+$  peak with nearly equal intensity, which is indicative of the presence of a single bromine atom.

## Synthesis of 7-Bromobenzofuran

Several synthetic routes to **7-Bromobenzofuran** have been reported. The choice of method often depends on the availability of starting materials, desired scale, and reaction conditions.

### Bromination of Benzofuran

A direct approach involves the electrophilic bromination of benzofuran. This reaction can be carried out by treating benzofuran with bromine, often in a solvent like chloroform. The reaction can be promoted by light or the presence of a Lewis acid catalyst.<sup>[4]</sup> However, controlling the regioselectivity of this reaction to exclusively obtain the 7-bromo isomer can be challenging, potentially leading to a mixture of brominated products.

### Two-Step Synthesis from o-Bromophenol

A more controlled and scalable synthesis involves a two-step process starting from o-bromophenol. This method avoids the use of heavy metal catalysts and is amenable to industrial-scale production.<sup>[1]</sup>

- Step 1: O-Alkylation: o-Bromophenol is reacted with a 2,2-dimethoxyethyl halide (e.g., 2-bromoacetaldehyde dimethyl acetal) in the presence of a base (e.g., potassium carbonate) and a suitable solvent (e.g., 1,4-dioxane). This Williamson ether synthesis yields the intermediate, 1-bromo-2'-(2,2-dimethoxyethyl)benzene.<sup>[1]</sup>
- Step 2: Cyclization: The acetal intermediate is then subjected to acidic conditions and heated. The acid catalyzes the hydrolysis of the acetal to an aldehyde, which then undergoes an intramolecular electrophilic substitution (cyclization) onto the aromatic ring, followed by dehydration to form the furan ring of **7-Bromobenzofuran**.<sup>[1]</sup>

## Detailed Experimental Protocol: Two-Step Synthesis

The following protocol is adapted from a patented procedure and serves as a representative example.[\[1\]](#)

### Step 1: Synthesis of 1-bromo-2'-(2,2-dimethoxyethyl)benzene

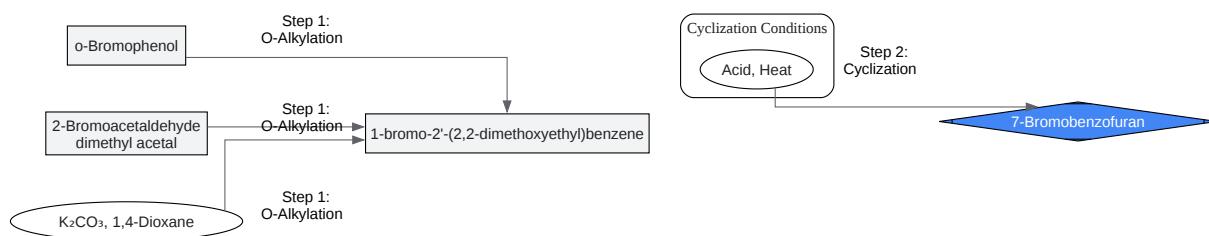
- To a 2000 mL three-necked round-bottom flask, add 1,4-dioxane (800 mL), o-bromophenol (210 g, 1.213 mol), potassium carbonate (750 g, 5.426 mol), and 2-bromoacetaldehyde dimethyl acetal (300 g, 1.775 mol).
- Stir the mixture and heat to reflux for approximately 22 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) and Gas Chromatography (GC).
- Upon completion, cool the reaction mixture and remove the majority of the 1,4-dioxane by distillation.
- To the residue, add water (600 mL) and ethyl acetate (600 mL) and stir for 40 minutes.
- Separate the organic layer. Extract the aqueous layer with an additional 200 mL of ethyl acetate.
- Combine the organic layers and dry over anhydrous sodium sulfate overnight.
- Filter and concentrate the solution under reduced pressure to obtain the crude intermediate.

### Step 2: Synthesis of 7-Bromobenzofuran

- The crude 1-bromo-2'-(2,2-dimethoxyethyl)benzene is heated in a suitable solvent under acidic conditions until cyclization is complete (e.g., refluxing in the presence of a strong acid like polyphosphoric acid or sulfuric acid).
- The reaction is monitored by TLC or GC.
- After completion, the reaction mixture is cooled and neutralized.
- The product is extracted into an organic solvent, washed, dried, and concentrated.

- The final product, **7-Bromobenzofuran**, is purified by techniques such as distillation or column chromatography.

## Visualization of Synthetic Workflow



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Caption: Two-step synthesis of **7-Bromobenzofuran** from o-bromophenol.

## Chemical Reactivity and Synthetic Utility

The reactivity of **7-Bromobenzofuran** is dominated by the aryl bromide functionality, making it an excellent substrate for a wide range of cross-coupling reactions. The benzofuran ring itself can also undergo electrophilic substitution, although the presence of the deactivating bromine atom influences the regioselectivity of such reactions.

## Palladium-Catalyzed Cross-Coupling Reactions

The C-Br bond at the 7-position is a prime site for the formation of new carbon-carbon and carbon-heteroatom bonds. These reactions are fundamental in modern organic synthesis for constructing complex molecular frameworks.

- Suzuki Coupling: Reaction with boronic acids or esters to form C-C bonds.
- Heck Coupling: Reaction with alkenes to form substituted alkenes.

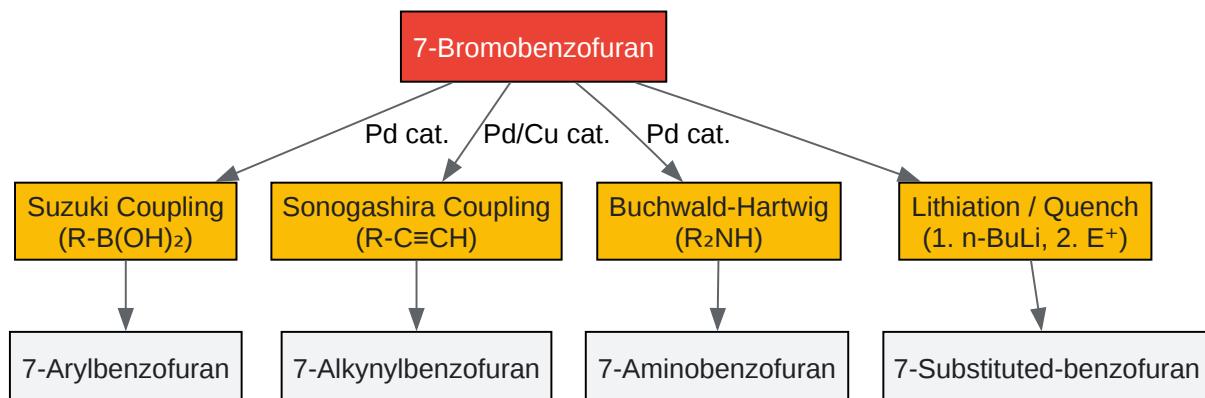
- Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties.[7][8]
- Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.
- Stille Coupling: Reaction with organostannanes to form C-C bonds.

The ability to participate in these reactions makes **7-Bromobenzofuran** a valuable precursor for creating libraries of substituted benzofurans for screening in drug discovery programs.

## Other Transformations

- Lithiation/Grignard Formation: The aryl bromide can be converted into an organolithium or Grignard reagent by treatment with an appropriate organometallic reagent (e.g., n-butyllithium or magnesium metal). These highly reactive intermediates can then be quenched with various electrophiles to introduce a wide range of functional groups at the 7-position.
- Electrophilic Aromatic Substitution: While the benzene ring is somewhat deactivated by the bromine atom, it can still undergo electrophilic substitution reactions such as nitration, halogenation, or Friedel-Crafts reactions. The directing effects of the fused furan ring and the bromine atom will determine the position of the incoming electrophile.

## Visualization of Key Reactions



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Caption: Key synthetic transformations of **7-Bromobenzofuran**.

## Applications in Research and Development

The benzofuran scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous compounds with diverse biological activities.<sup>[1][2][7]</sup> **7-Bromobenzofuran** serves as a critical starting material for accessing novel derivatives with therapeutic potential.

- **Pharmaceutical Intermediates:** It is used as an intermediate in the synthesis of drugs for a variety of conditions, including gout, viral infections, and cancer.<sup>[4]</sup> Benzofuran derivatives have demonstrated a wide range of pharmacological effects, including antihistamine, antitumor, and antiarrhythmic properties.<sup>[1]</sup>
- **Drug Discovery:** The ability to easily functionalize the 7-position allows for the creation of compound libraries for high-throughput screening. This is crucial in the early stages of drug discovery for identifying lead compounds with desired biological activity. For instance, benzofuran-containing molecules have been investigated as inhibitors of enzymes and as antagonists for receptors involved in cardiovascular diseases.<sup>[1][9]</sup>
- **Materials Science:** Beyond pharmaceuticals, **7-Bromobenzofuran** is also utilized in the synthesis of dyes, photosensitive materials, and polymers, where the benzofuran core can impart desirable electronic or photophysical properties.<sup>[4]</sup>

## Safety and Handling

**7-Bromobenzofuran** is classified as a hazardous substance and must be handled with appropriate safety precautions.<sup>[4][5]</sup>

## GHS Hazard Information

Category	Information
Pictogram(s)	GHS06 (Skull and crossbones), GHS07 (Exclamation mark)
Signal Word	Danger
Hazard Statement(s)	H301: Toxic if swallowed.[5] H315: Causes skin irritation.[6] H319: Causes serious eye irritation.[6] H335: May cause respiratory irritation.[6]
Precautionary Statement(s)	P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[6][10] P264: Wash skin thoroughly after handling.[5][6] P270: Do not eat, drink or smoke when using this product.[5][10] P280: Wear protective gloves/protective clothing/eye protection/face protection.[6][10] P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor.[5] P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6][11]

## Handling and Storage Recommendations

- Handling: Use only in a well-ventilated area, preferably within a chemical fume hood.[10][11] Avoid contact with skin, eyes, and mucous membranes.[4] Personal Protective Equipment (PPE), including laboratory gloves, safety glasses, and a lab coat, is mandatory.[4]
- Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[4] Keep in a dark place, under an inert atmosphere, to prevent degradation.[4]
- First Aid: In case of skin contact, immediately wash off with soap and plenty of water.[12] For eye contact, rinse immediately with plenty of water and seek medical advice.[4] If inhaled, move the person into fresh air.[12] If swallowed, seek immediate medical attention.[5]

## Conclusion

**7-Bromobenzofuran** is a highly valuable and versatile heterocyclic compound. Its well-defined physical and chemical properties, coupled with its accessible synthetic routes, make it an indispensable tool for synthetic chemists. The reactivity of the C7-bromo substituent, particularly in palladium-catalyzed cross-coupling reactions, provides a reliable and efficient gateway to a vast chemical space of novel benzofuran derivatives. As the demand for new therapeutic agents and advanced materials continues to grow, the importance of key building blocks like **7-Bromobenzofuran** in driving innovation in research and development is set to increase.

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- To cite this document: BenchChem. [An In-depth Technical Guide to 7-Bromobenzofuran: Properties, Synthesis, and Applications]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b040398#physical-and-chemical-properties-of-7-bromobenzofuran>

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